
Guanine Hydrochloride Hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanine Hydrochloride Hydrate is a compound derived from guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. Guanine is a purine base, and its hydrochloride hydrate form is often used in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Guanine Hydrochloride Hydrate can be synthesized by dissolving guanine in dilute hydrochloric acid and allowing the solution to evaporate, forming needle-shaped crystals . This method is straightforward and commonly used in laboratory settings.
Industrial Production Methods
In industrial settings, guanine and its derivatives, including this compound, are often produced from urea production wastes or by melting ammonium salts with urea . These methods are cost-effective and scalable, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
Guanine Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form xanthine and uric acid.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products
Oxidation: Xanthine, uric acid.
Reduction: Dihydroguanine.
Substitution: Various substituted guanine derivatives.
科学的研究の応用
Guanine Hydrochloride Hydrate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Guanine Hydrochloride Hydrate involves its interaction with nucleic acids. Guanine is a key component of DNA and RNA, and its derivatives can influence the structure and function of these molecules. For example, guanine can form hydrogen bonds with cytosine, playing a crucial role in the stability of the DNA double helix .
特性
分子式 |
C5H8ClN5O2 |
|---|---|
分子量 |
205.60 g/mol |
IUPAC名 |
2-amino-1,7-dihydropurin-6-one;hydrate;hydrochloride |
InChI |
InChI=1S/C5H5N5O.ClH.H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;;/h1H,(H4,6,7,8,9,10,11);1H;1H2 |
InChIキー |
RXLQFFCJFDDUET-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


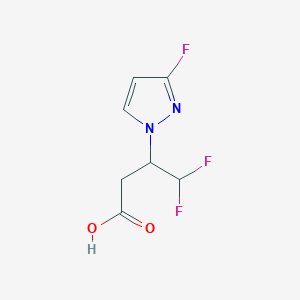


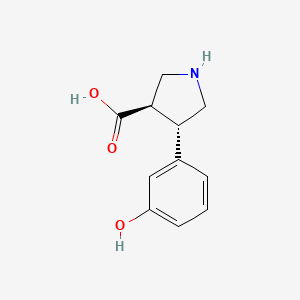

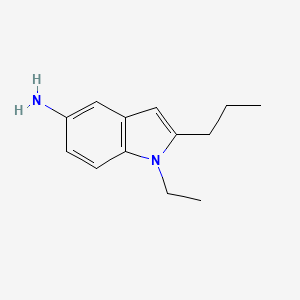
![4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene](/img/structure/B11897478.png)

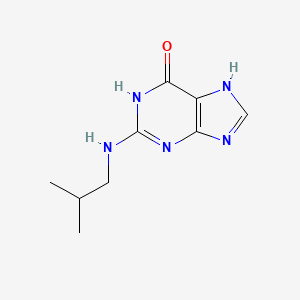
![2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B11897490.png)
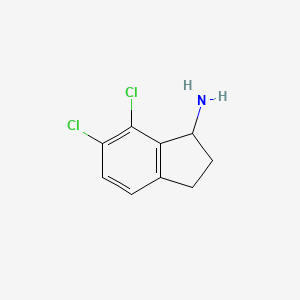
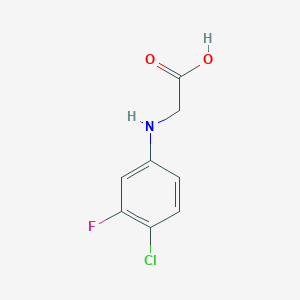

![3-Azaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B11897521.png)
